molecular formula C18H21N2O5P B5599507 diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate

diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate

Cat. No. B5599507
M. Wt: 376.3 g/mol
InChI Key: QKQOAIGDJDVWEZ-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate, also known as EHDP, is a synthetic compound that has been widely used in scientific research. EHDP is a phosphonate derivative that contains a hydrazide group and a hydroxybenzoyl group. It has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Scientific Research Applications

Synthesis and Polymer Development

Diethyl phosphonates have been utilized in the synthesis of polybenzimidazole diethyl phosphonates (PBIPEt), which exhibit high phosphorus content. These compounds have shown promise due to their strong −(O═)P−Ph− bond and their solubility in lower alcohols and aqueous sodium hydroxide. PBIPOH, a derivative of these phosphonates, demonstrates high thermal stability and significant charge densities, making it a candidate for membrane preparation (Johnson & Cabasso, 2010).

Corrosion Inhibition

Phosphonate derivatives, including diethyl (phenylamino) methyl phosphonates, have been synthesized and evaluated as corrosion inhibitors. These compounds, particularly in their Para position, have proven effective in inhibiting corrosion in carbon steel within acidic environments. Their effectiveness is supported by both experimental methods such as Atomic Force Microscopy and theoretical approaches like Density Functional Theory (DFT) and Molecular Dynamics Simulation (MDS) (Moumeni et al., 2020).

Biological Properties

Research into α-thymidine 5′-aryl phosphonates, which includes diethyl(N-arylaminocarbonyl)methyl phosphonates, has demonstrated their stability under various conditions and low toxicity in cell cultures. These compounds have shown potential in inhibiting the growth of certain strains of M. tuberculosis, opening avenues for further medical research (Ivanov et al., 2013).

Industrial Applications

α-Aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, have been synthesized and studied for their role in inhibiting corrosion in mild steel. This research is significant for industrial processes like pickling in hydrochloric acid. Experimental and theoretical studies confirmed these compounds act as mixed type inhibitors, predominantly functioning as cathodic inhibitors (Gupta et al., 2017).

properties

IUPAC Name

N-[(E)-[diethoxyphosphoryl(phenyl)methylidene]amino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N2O5P/c1-3-24-26(23,25-4-2)18(14-10-6-5-7-11-14)20-19-17(22)15-12-8-9-13-16(15)21/h5-13,21H,3-4H2,1-2H3,(H,19,22)/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQOAIGDJDVWEZ-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C(=N/NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N2O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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